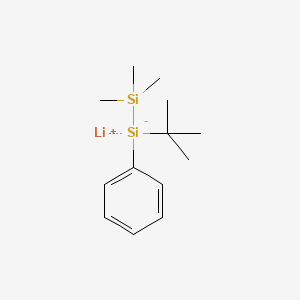
Lithium;tert-butyl-phenyl-trimethylsilylsilanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structural and reactive properties. This compound is characterized by the presence of lithium, tert-butyl, phenyl, and trimethylsilyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;tert-butyl-phenyl-trimethylsilylsilanide typically involves the reaction of tert-butyl-phenyl-trimethylsilylsilane with a lithium reagent. One common method is the deprotonation of tert-butyl-phenyl-trimethylsilylsilane using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures . This reaction yields the desired organolithium compound along with butane as a byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Lithium;tert-butyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as carbonyl groups, forming new carbon-lithium bonds.
Deprotonation Reactions: It can deprotonate acidic hydrogen atoms in other molecules, forming new organolithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and other organometallic reagents. Typical reaction conditions involve low temperatures and the use of aprotic solvents like THF or diethyl ether to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions with alkyl halides yield new organolithium compounds, while addition reactions with carbonyl compounds produce alcohols or ketones after hydrolysis.
科学的研究の応用
Lithium;tert-butyl-phenyl-trimethylsilylsilanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: It is employed in the development of new materials, such as lithium-ion batteries, where its unique properties contribute to improved performance and stability.
作用機序
The mechanism of action of lithium;tert-butyl-phenyl-trimethylsilylsilanide involves the interaction of the lithium atom with electrophilic centers in other molecules. The lithium atom, being highly electropositive, facilitates the formation of new bonds by donating electrons to electrophiles. This process often involves the formation of a transient complex, which then undergoes further transformation to yield the final product .
類似化合物との比較
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural features.
Lithium phenylsilanide: Shares the phenyl and lithium components but lacks the tert-butyl and trimethylsilyl groups.
Lithium trimethylsilylmethanide: Contains the trimethylsilyl group but differs in the remaining structure.
Uniqueness
Lithium;tert-butyl-phenyl-trimethylsilylsilanide is unique due to the combination of its bulky tert-butyl group and the electron-donating trimethylsilyl group. This combination imparts distinct steric and electronic properties, making it a valuable reagent in selective organic transformations and material science applications .
特性
CAS番号 |
823207-41-6 |
|---|---|
分子式 |
C13H23LiSi2 |
分子量 |
242.5 g/mol |
IUPAC名 |
lithium;tert-butyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C13H23Si2.Li/c1-13(2,3)14(15(4,5)6)12-10-8-7-9-11-12;/h7-11H,1-6H3;/q-1;+1 |
InChIキー |
YAPXLFWMNJVROC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


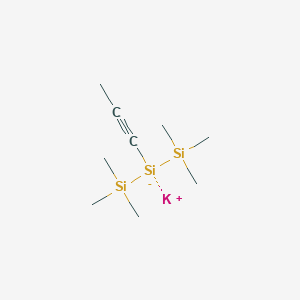
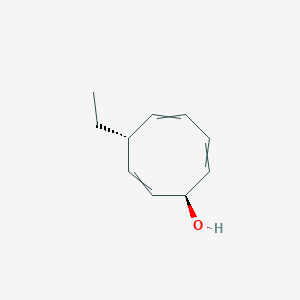
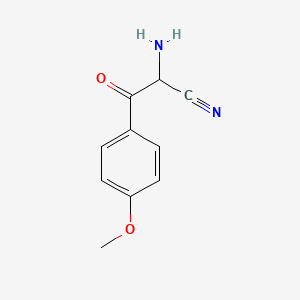
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
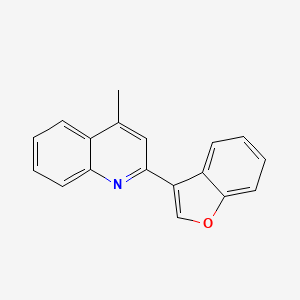
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
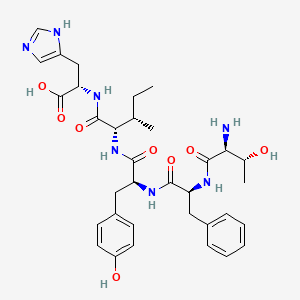

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
